Benzyl 3,4-bis(benzyloxy)benzoate
Overview
Description
Scientific Research Applications
Lanthanide-based Coordination Polymers
- Application : Photophysical properties of lanthanide complexes
- Details : Researchers developed new aromatic carboxylic acids, derivatives of 3,5-dihydroxy benzoic acid, used in lanthanide coordination compounds. These complexes were analyzed for their photophysical properties, revealing interesting aspects like efficient light harvesting and bright luminescence efficiencies in solid states for certain complexes (Sivakumar et al., 2011).
- Application : Self-assembling AB2 monodendrons for supramolecular dendrimers
- Details : This study discusses the synthesis and structural analysis of self-assembling AB2 monodendrons based on 3,4- and 3,5-disubstituted benzyl ether internal repeat units. These monodendrons self-organize into different lattices depending on their substitution patterns (Percec et al., 2001).
- Application : Electrochemical properties of phthalocyanines
- Details : In this paper, metal-free and metallophthalocyanines with dendritic 3,4-bis(benzyloxy)benzyloxy groups were synthesized. These novel compounds exhibited distinct electrochemical behaviors and were used to investigate the color of electrogenerated anionic and cationic forms (Özçelik et al., 2012).
- Application : O-benzylating abilities of compounds in organic synthesis
- Details : This research explores the O-benzylating abilities of compounds like 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one and their influence on the reactivity of acid-catalyzed O-benzylation (Fujita et al., 2015).
- Application : Thermal polymerization of benzoxazine monomers
- Details : The study focuses on synthesizing difunctional benzoxazine monomers and characterizing them using techniques like FTIR, NMR, GPC, and DSC. The thermal polymerization process of these monomers was also explored, providing insights into the properties of polybenzoxazine resins (Gârea et al., 2007).
- Application : Liquid crystalline properties of asymmetric compounds
- Details : This research synthesized and studied two series of asymmetric banana-shaped compounds. The study revealed that the liquid crystalline B1 or B2 phase was retained in all cases, and the asymmetric nature of these compounds affected their melting points and switching behavior (Achten et al., 2004).
- Application : Influence of substituents on luminescent properties of lanthanide complexes
- Details : Researchers investigated the photophysical properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. The study highlights how substituents can influence the luminescent properties of these complexes (Sivakumar et al., 2010).
- Application : Development of novel epoxy-based coatings
- Details : The study discusses the synthesis of bis esters and their reaction with aliphatic diamines to create polyamide resins. These resins were then used as curing agents for epoxy resin, leading to coatings with specific properties like scratch hardness, flexibility, and impact strength (Baraiya et al., 1998).
- Application : Catalytic oxidation of benzylic positionsmolecular oxygen as the oxidizing agent and achieving high efficiency with low metal loading (Urgoitia et al., 2015).
- Details : This paper presents a catalyst system for the Pd-catalyzed aerobic oxidation of benzylic positions. It demonstrates how palladium(II) acetate and a specific ligand can facilitate the oxidation of benzyl compounds using
- Application : Development of NK1 antagonists
- Details : This research involved synthesizing a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane NK1 antagonists. The study identified specific interactions in the pharmacophore model, which could potentially aid in the development of therapeutic agents (Swain et al., 1995).
- Application : Formation of liquid crystalline thermoset networks
- Details : This study synthesized novel triaromatic diepoxides and explored their reaction with aromatic diamines to form anisotropic networks. The research provides insights into the influence of monomers and amines on the formation of liquid crystalline thermoset (LCT) networks (Mormann & Bröcher, 1998).
Properties
IUPAC Name |
benzyl 3,4-bis(phenylmethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)25-16-17-26(30-19-22-10-4-1-5-11-22)27(18-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYAQGCWSWESIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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